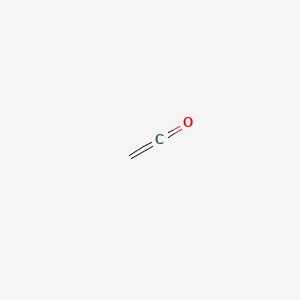

Ketene

Descripción

Ethenone is a this compound.

Propiedades

InChI |

InChI=1S/C2H2O/c1-2-3/h1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGKOQOJPYTBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2=CO, Array, CH2CO, C2H2O | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ketene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ketene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052113 | |

| Record name | Ketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ketene appears as a colorless highly reactive gas with a penetrating odor. mp: -150 °C, bp: -56 °C. Reacts violently with water. Soluble in diethyl ether and acetone. Severely irritates the eyes, the skin and the respiratory tract. Used is the manufacture of acetic anhydride, sorbic acid, cinnamic acids, chloroacetyl chloride and other materials. Readily polymerizes and cannot be shipped or stored. Is obtained instead as needed from diketene. DIKETENE (CAS: 674-82-8; Formula: C4H2O2 ) is a colorless liquid with a pungent odor. mp: -6.5 °C; bp: 127 °C. Density 1.08 g/cm3. Reacts violently with water. Is obtained from the dimerization of ketene and can be stored and transported under refrigeration. A severe lachrymator (irritates the eyes, the respiratory tract, and the skin as well). Depolymerizes at 650 °C to give ketene., Colorless gas with a penetrating odor; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a penetrating odor. | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ketene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/54 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-69 °F at 760 mmHg (NIOSH, 2023), -56 °C, -69 °F | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Flammable gas, NA (Gas) | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), SLIGHTLY SOL IN ETHER, Fairly sol in acetone, Solubility in water: reaction, Reacts | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.45(relative gas density) | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.45 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.45 (AIR= 1), Relative vapor density (air = 1): 1.4 | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), 1.04X10+4 mm Hg @ 25 °C /calculated from experimentally derived coefficients/, >1 atm | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS GAS, Colorless gas. | |

CAS No. |

463-51-4, 12071-23-7 | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ketene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbon monoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ketene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethenone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEP3SM032A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OA757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-238 °F (NIOSH, 2023), -150 °C, -238 °F | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding Properties of Ketene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketene (CH₂=C=O), the simplest member of the this compound class of organic compounds, is a cornerstone of synthetic chemistry, prized for its high reactivity and utility in constructing complex molecular architectures. Its unique electronic and structural features, characterized by cumulated double bonds, are central to its chemical behavior. This guide provides a comprehensive exploration of the structure and bonding properties of this compound, integrating quantitative data from spectroscopic and diffraction studies, detailed experimental methodologies, and visualizations of its molecular and reactive characteristics. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who seek a deeper understanding of this pivotal molecule.

Molecular Structure and Geometry

The geometry of the this compound molecule has been extensively studied through various experimental techniques, including microwave spectroscopy and electron diffraction. The molecule possesses C₂ᵥ symmetry and is planar. The central carbon atom (C₁) is sp-hybridized, forming two σ-bonds, one with the terminal sp²-hybridized carbon atom (C₂) and one with the sp²-hybridized oxygen atom. The terminal carbon atom (C₂) is sp²-hybridized and forms σ-bonds with the two hydrogen atoms and the central carbon atom.

The cumulated double bond system consists of two orthogonal π systems. One π-bond is formed by the overlap of the p-orbitals of C₁ and C₂, and the other is formed by the overlap of the p-orbitals of C₁ and the oxygen atom. This arrangement dictates the molecule's reactivity, with the C=C bond being susceptible to cycloaddition reactions and the electrophilic central carbon being a target for nucleophilic attack.

Bond Lengths and Angles

Precise measurements of this compound's bond lengths and angles have been obtained through high-resolution spectroscopic studies. These experimental values provide a fundamental basis for understanding the molecule's structure and are crucial for computational modeling.

| Parameter | Experimental Value | Reference |

| Bond Lengths (Å) | ||

| r(C=O) | 1.160 | [1] |

| r(C=C) | 1.314 | [1] |

| r(C-H) | 1.079 | [2] |

| Bond Angles (°) | ||

| ∠(H-C-H) | 121.5 | [1] |

| ∠(H-C-C) | 119.25 (calculated) |

Electronic Structure and Bonding

The electronic structure of this compound is key to its reactivity. The molecule's bonding can be described through a combination of valence bond theory, including resonance structures, and molecular orbital theory.

Hybridization and Orbital Overlap

The central carbon's sp hybridization leads to a linear C=C=O arrangement. The terminal carbon's sp² hybridization results in a trigonal planar geometry for the CH₂ group. The two π systems are perpendicular to each other, which has significant implications for the molecule's spectroscopic properties and reactivity.

Resonance Structures

Resonance theory provides insight into the electron distribution within the this compound molecule. The major resonance contributor is the neutral structure. However, charge-separated resonance structures highlight the electrophilic nature of the central carbon and the nucleophilicity of the oxygen and terminal carbon atoms.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding this compound's reactivity in pericyclic reactions. The HOMO is associated with the C=C π-bond, while the LUMO is centered on the C=O π*-antibonding orbital. This orbital arrangement makes this compound an excellent dienophile and a partner in [2+2] cycloadditions.

Spectroscopic Properties

The structural and electronic features of this compound give rise to a characteristic spectroscopic signature. Rotational and vibrational spectroscopy have been instrumental in determining its precise molecular parameters.

Rotational Spectroscopy

Microwave spectroscopy has provided highly accurate rotational constants for this compound and its isotopologues, which in turn have been used to determine its equilibrium structure.

| Constant | Value (MHz) |

| A | 282051.1 |

| B | 10293.8 |

| C | 9915.6 |

Vibrational Spectroscopy

The infrared spectrum of this compound is characterized by several strong absorption bands corresponding to its fundamental vibrational modes. The most intense band is the asymmetric C=C=O stretch.

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) |

| ν₁ (CH₂ sym. stretch) | a₁ | 3069 |

| ν₂ (C=O stretch) | a₁ | 2153 |

| ν₃ (CH₂ scissor) | a₁ | 1388 |

| ν₄ (C=C stretch) | a₁ | 1116 |

| ν₅ (CH₂ asym. stretch) | b₂ | 3167 |

| ν₆ (CH₂ rock) | b₂ | 978 |

| ν₇ (CH₂ wag) | b₁ | 588 |

| ν₈ (C=C=O in-plane bend) | b₂ | 528 |

| ν₉ (C=C=O out-of-plane bend) | b₁ | 443 |

Reactivity and Applications in Drug Development

Ketenes are highly reactive intermediates that participate in a variety of chemical transformations, most notably cycloaddition reactions. Their ability to form four-membered rings is a powerful tool in organic synthesis, particularly in the construction of β-lactam antibiotics.

Staudinger Synthesis of β-Lactams

The Staudinger synthesis, the [2+2] cycloaddition of a this compound with an imine, is a classic and versatile method for the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin antibiotics. The reaction proceeds through a zwitterionic intermediate.

Experimental Protocols

The characterization of this compound relies on specialized experimental techniques due to its high reactivity and gaseous nature at room temperature.

Generation of this compound for Spectroscopic Analysis

This compound is typically generated in situ for immediate use. A common laboratory method is the pyrolysis of acetone or acetic anhydride.

Protocol for this compound Generation from Acetone:

-

A quartz tube is packed with porcelain chips and heated in a tube furnace to 700-750 °C.

-

Acetone is vaporized and passed through the hot tube.

-

The pyrolysis products, including this compound, unreacted acetone, and byproducts like methane and carbon monoxide, are passed through a series of cold traps.

-

A trap at -78 °C (dry ice/acetone bath) condenses the unreacted acetone.

-

A subsequent trap at -196 °C (liquid nitrogen) collects the this compound.

-

The purified this compound can then be introduced into the spectrometer.

Microwave Spectroscopy

Instrumentation: A typical microwave spectrometer consists of a microwave source (e.g., a Gunn diode), a waveguide sample cell, a detector, and a vacuum system.

Procedure:

-

The waveguide is evacuated to a high vacuum.

-

A gaseous sample of purified this compound is introduced into the waveguide at a low pressure (typically a few mTorr).

-

The frequency of the microwave radiation is swept over the desired range.

-

The detector measures the absorption of microwave power as a function of frequency.

-

The resulting spectrum is analyzed to identify rotational transitions and determine the rotational constants. For enhanced sensitivity, Stark modulation is often employed.

Gas-Phase Infrared Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used. The gas cell is typically a long-path cell (e.g., 10 cm or longer) with windows transparent to infrared radiation (e.g., KBr or NaCl).

Procedure:

-

A background spectrum of the evacuated gas cell is recorded.

-

The gaseous this compound sample is introduced into the gas cell to a desired pressure.

-

The infrared spectrum of the sample is recorded.

-

The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of this compound.

-

The spectrum is analyzed to identify the vibrational frequencies and rotational-vibrational fine structure. High-resolution spectra can provide information on rotational constants and centrifugal distortion constants.

Conclusion

This compound is a molecule of fundamental importance in organic chemistry with a rich and complex structural and electronic landscape. Its unique bonding arrangement gives rise to a distinct set of spectroscopic properties and a versatile range of chemical reactivity. A thorough understanding of these properties, grounded in precise experimental data and detailed methodologies, is essential for harnessing the full potential of this compound in synthetic applications, particularly in the realm of drug discovery and development. This guide has provided a comprehensive overview of the core aspects of this compound's structure and bonding, offering a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Electrophilic Nature of the Ketene sp Carbon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketenes are a class of highly reactive organic compounds characterized by the cumulative double bond system (R₂C=C=O). This unique structural motif imparts significant electrophilicity to the central sp-hybridized carbon atom, rendering it susceptible to attack by a wide array of nucleophiles. This reactivity profile makes ketenes exceptionally valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug development, such as β-lactams. This technical guide provides a comprehensive examination of the electronic structure, spectroscopic characteristics, and quantitative reactivity of the ketene sp carbon. It includes a compilation of kinetic and spectroscopic data, detailed experimental protocols for key transformations, and mechanistic diagrams to fully illustrate the principles governing this compound chemistry.

The Electronic and Structural Basis for Electrophilicity

The high reactivity of ketenes is a direct consequence of their electronic structure. The central carbon atom is sp-hybridized, forming two orthogonal π-systems with the adjacent carbon and oxygen atoms.

-

Hybridization and Geometry: The R₂C=C=O framework is linear with respect to the C=C=O bonds. The substituents (R) on the sp²-hybridized terminal carbon lie in a plane that is perpendicular to the plane containing the oxygen atom's lone pairs.

-

Molecular Orbital (MO) Analysis: The electrophilic nature of the central sp carbon is explained by the distribution of its frontier molecular orbitals. The Lowest Unoccupied Molecular Orbital (LUMO) lies in the plane of the this compound molecule, centered on the sp carbon, making it highly accessible for nucleophilic attack in that plane.[1] Conversely, the Highest Occupied Molecular Orbital (HOMO) is located perpendicular to the molecular plane, primarily on the sp² carbon and the oxygen atom.[1]

-

Resonance Structures: Resonance delocalization further illustrates the electron-deficient character of the central carbon. The ability of the electronegative oxygen atom to withdraw electron density creates a significant partial positive charge on the sp carbon, making it the primary site for nucleophilic addition.

Spectroscopic Characterization of the Electrophilic Center

The unique electronic environment of the this compound functional group gives rise to distinct spectroscopic signatures.

Infrared (IR) Spectroscopy

Ketenes exhibit a strong and characteristic absorption band in the IR spectrum corresponding to the asymmetric stretching vibration of the C=C=O cumulene system. This band typically appears in the range of 2100–2200 cm⁻¹ , a region that is relatively free of other common functional group absorptions. The precise frequency can be influenced by the electronic nature of the substituents attached to the this compound.

¹³C NMR Spectroscopy

In ¹³C NMR spectroscopy, the central sp-hybridized carbon of the this compound is highly deshielded due to its electrophilic character and proximity to the electronegative oxygen atom. Its chemical shift is typically found far downfield. The terminal sp² carbon (Cβ) resonates at a much higher field, while the carbonyl carbon (Cα) is significantly deshielded.

| This compound Structure | Cα (sp) Chemical Shift (δ, ppm) | Cβ (sp²) Chemical Shift (δ, ppm) |

| General Range | 190 - 210 | 30 - 50 |

| Phenylthis compound | ~194.5 | ~47.1 |

| Diphenylthis compound | ~201.2 | ~62.5 |

Note: Exact chemical shifts can vary based on solvent and substituents.[2][3]

Quantitative Assessment of Electrophilicity

The electrophilicity of ketenes can be quantified through kinetic studies and computational analysis, providing a framework for predicting their reactivity.

Kinetic Studies: Reaction with Nucleophiles

The reactions of ketenes with nucleophiles such as amines are typically very fast, with second-order rate constants spanning several orders of magnitude. These rates are sensitive to steric effects on both the this compound and the nucleophile.[4]

Table 3.1: Second-Order Rate Constants (k) for the Reaction of Aryl Ketenes with Amines in Acetonitrile [4]

| This compound | Amine Nucleophile | Rate Constant (k), M⁻¹s⁻¹ |

| Phenyl(methyl)this compound | Diethylamine | 1.1 x 10⁵ |

| Phenyl(methyl)this compound | Triethylamine | 2.5 x 10⁴ |

| Phenyl(methyl)this compound | Piperidine | 1.8 x 10⁶ |

| Phenyl(trifluoromethyl)this compound | Diethylamine | 1.5 x 10⁷ |

| Phenyl(trifluoromethyl)this compound | Triethylamine | 3.1 x 10⁶ |

| Phenyl(trifluoromethyl)this compound | Piperidine | 1.2 x 10⁸ |

Data extracted from studies utilizing laser flash photolysis for in-situ this compound generation.[4]

Computational Analysis

Density Functional Theory (DFT) calculations provide insight into the electronic properties that govern this compound reactivity. The partial positive charge on the sp carbon and the energy of the LUMO are key descriptors of electrophilicity. Electron-withdrawing substituents on the this compound generally lead to a more positive partial charge on the sp carbon and a lower LUMO energy, correlating with increased reactivity toward nucleophiles.[5][6][7]

Table 3.2: Calculated Properties of Substituted Ketenes

| This compound | Substituent (R) | Calculated Partial Charge on sp Carbon (e) | LUMO Energy (eV) |

| H₂C=C=O | H | +0.45 | -1.10 |

| (CH₃)₂C=C=O | CH₃ (EDG) | +0.42 | -0.95 |

| (CF₃)₂C=C=O | CF₃ (EWG) | +0.58 | -2.50 |

Note: Values are illustrative and depend on the level of theory and basis set used in the calculation.

Key Reactions Driven by the Electrophilic sp Carbon

The electrophilicity of the central carbon dictates the two major reaction pathways for ketenes: nucleophilic addition and [2+2] cycloaddition.

Nucleophilic Addition

Ketenes react readily with a wide range of nucleophiles. The reaction proceeds via the attack of the nucleophile on the electrophilic sp carbon, followed by protonation of the resulting enolate intermediate.

-

With Water: Forms a carboxylic acid.

-

With Alcohols: Forms an ester.

-

With Amines: Forms an amide.

Caption: General mechanism of nucleophilic addition to a this compound.

[2+2] Cycloaddition: The Staudinger Synthesis

The Staudinger synthesis is a classic transformation involving the [2+2] cycloaddition of a this compound with an imine to produce a β-lactam.[8] This reaction is of paramount importance in medicinal chemistry, as the β-lactam ring is the core structural feature of penicillin and cephalosporin antibiotics. In this reaction, the this compound acts as the electrophilic component, and the imine nitrogen acts as the nucleophile.[9] The reaction is believed to proceed in a stepwise manner through a zwitterionic intermediate.[8][9]

Caption: Stepwise mechanism of the Staudinger [2+2] cycloaddition.

Experimental Protocols

Due to their high reactivity, ketenes are almost always generated in situ for immediate consumption.[10] The most common laboratory method is the dehydrohalogenation of acyl chlorides using a non-nucleophilic tertiary amine base.

Protocol: In-situ Generation of Diphenylthis compound and Reaction with Aniline

This protocol describes the generation of diphenylthis compound from diphenylacetyl chloride and its subsequent trapping with aniline to form N-phenyl-2,2-diphenylacetamide.

Materials:

-

Diphenylacetyl chloride (1.0 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Aniline (1.1 eq)

-

Anhydrous Diethyl Ether or Toluene (solvent)

-

Argon or Nitrogen gas supply

-

Round-bottom flask with stir bar, dropping funnel, condenser

Procedure:

-

Assemble the glassware and flame-dry under a stream of inert gas (Argon or Nitrogen). Allow to cool to room temperature.

-

To the round-bottom flask, add aniline (1.1 eq) and anhydrous solvent (e.g., diethyl ether, 0.2 M).

-

In the dropping funnel, prepare a solution of diphenylacetyl chloride (1.0 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

-

Cool the reaction flask containing the aniline solution to 0 °C using an ice bath.

-

Add the solution from the dropping funnel to the stirred aniline solution dropwise over a period of 30-60 minutes. Maintain the temperature at 0 °C. The formation of triethylammonium chloride precipitate will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure N-phenyl-2,2-diphenylacetamide.

Caption: Workflow for in-situ this compound generation and nucleophilic trapping.

Applications in Drug Development

The predictable and powerful reactivity of the this compound sp carbon makes it a cornerstone of synthetic strategies in pharmaceutical development. The most prominent application is the synthesis of β-lactam antibiotics via the Staudinger cycloaddition.[1] This methodology allows for the diastereoselective and enantioselective construction of the strained four-membered ring, enabling access to a vast library of antibiotic candidates. Furthermore, the use of ketenes as potent acylating agents allows for the efficient synthesis of esters and amides, which are common functional groups in active pharmaceutical ingredients (APIs). The ability to generate these reactive intermediates under mild, controlled conditions is critical for their application in complex, multi-step syntheses.

References

- 1. β-Lactam synthesis [organic-chemistry.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. careerchem.com [careerchem.com]

- 5. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visualizing stepwise evolution of carbon hybridization from sp3 to sp2 and to sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 9. Staudinger Synthesis [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

The Discovery of Ketenes: A Technical Guide to Hermann Staudinger's Seminal Work

Abstract

This technical guide provides an in-depth analysis of Hermann Staudinger's groundbreaking discovery of ketenes in 1905. It details the original experimental protocols for the synthesis of diphenylketene, the first member of this new class of organic compounds. The document presents quantitative data from Staudinger's early investigations into the reactivity of ketenes, offering a comprehensive resource for understanding the foundational chemistry of these versatile intermediates. Methodologies are presented with the detail required for historical context and for reproduction in a modern laboratory setting. Furthermore, this guide employs visualizations to elucidate the key reaction mechanisms and experimental workflows, providing a clear and concise reference for researchers in organic synthesis and drug development.

Introduction

In 1905, Hermann Staudinger, in an attempt to synthesize a reactive radical species, serendipitously discovered a new class of compounds he named "ketenes."[1] This discovery, first detailed in his paper "this compound, eine neue Körperklasse" in Berichte der Deutschen Chemischen Gesellschaft, marked a significant milestone in organic chemistry.[2][3] Ketenes, characterized by their cumulated double bond system (R₂C=C=O), were found to be highly reactive and versatile intermediates. Staudinger's initial work focused on the synthesis and characterization of diphenylthis compound, which served as the exemplar for this new functional group.[1][4] This guide revisits Staudinger's original experiments, providing a technical overview of the synthesis, mechanism, and early reactivity studies that laid the groundwork for over a century of this compound chemistry.

The Core Discovery: Synthesis of Diphenylthis compound

Staudinger's first synthesis of a this compound involved the dehalogenation of α-chlorodiphenylacetyl chloride using zinc.[4][5] This reaction provided the first tangible evidence of the existence of the this compound functional group.

Reaction Mechanism and Pathway

The synthesis of diphenylthis compound from α-chlorodiphenylacetyl chloride proceeds via a zinc-mediated elimination reaction. The zinc metal acts as a reducing agent, abstracting the two chlorine atoms and facilitating the formation of the carbon-carbon double bond of the this compound.

Caption: Synthesis of Diphenylthis compound from α-Chlorodiphenylacetyl Chloride.

Experimental Protocols

While Staudinger's original 1905 paper provides the foundational method, modern adaptations offer more detailed and reproducible protocols that are based on his work. Below is a representative protocol for the synthesis of diphenylthis compound.

Protocol 1: Synthesis of Diphenylthis compound (Modern Adaptation of Staudinger's Method)

-

Materials:

-

Diphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Benzene (anhydrous)

-

Hexane (anhydrous)

-

Triethylamine

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

Preparation of Diphenylacetyl Chloride: A mixture of diphenylacetic acid (50.0 g, 0.236 mole) and anhydrous benzene (150 ml) is heated to reflux. Thionyl chloride (132 g, 1.11 mole) is added dropwise over 30 minutes. The mixture is refluxed for an additional 7 hours. The solvent and excess thionyl chloride are removed by distillation under reduced pressure. The resulting oil is purified by crystallization from hexane to yield diphenylacetyl chloride (42-45 g, 77-84% yield) as colorless plates with a melting point of 51-53 °C.[6]

-

Formation of Diphenylthis compound: A solution of diphenylacetyl chloride (23.0 g, 0.0997 mole) in anhydrous diethyl ether (200 ml) is cooled in an ice bath under a nitrogen atmosphere. Triethylamine (10.1 g, 0.100 mole) is added dropwise over 30 minutes, resulting in the precipitation of triethylamine hydrochloride and a bright yellow solution. The mixture is stored overnight at 0 °C.

-

Purification: The triethylamine hydrochloride is removed by filtration. The ether is removed from the filtrate under reduced pressure. The residual red oil is distilled under reduced pressure to give diphenylthis compound as an orange oil (10.2-10.8 g, 53-57% yield) with a boiling point of 118-120 °C at 1 mmHg.[6]

-

Early Studies on the Reactivity of Diphenylthis compound

Following the successful synthesis of diphenylthis compound, Staudinger conducted a series of experiments to characterize its reactivity. These early studies revealed the high electrophilicity of the central carbonyl carbon and the propensity of ketenes to undergo addition and cycloaddition reactions.

Reactions with Nucleophiles

Staudinger investigated the reactions of diphenylthis compound with common nucleophiles such as water, ethanol, and aniline. These reactions demonstrated the formation of carboxylic acid derivatives and further solidified the understanding of the this compound structure.

Caption: Reactivity of Diphenylthis compound with Various Nucleophiles.

Quantitative Data from Early Reactivity Studies

The following table summarizes the products and reported data from Staudinger's initial investigations into the reactivity of diphenylthis compound.

| Nucleophile | Product | Yield (%) | Melting Point (°C) |

| Water (H₂O) | Diphenylacetic Acid | Quantitative | 147-148 |

| Ethanol (EtOH) | Ethyl Diphenylacetate | High | 57-58 |

| Aniline (PhNH₂) | Diphenylacetamide | High | 179-180 |

Note: Specific yields from the earliest publications are often reported as "quantitative" or "good." The data presented is a compilation from Staudinger's early work and modern reproductions.

Experimental Protocols for Reactivity Studies

The following are representative protocols for the reactions of diphenylthis compound with various nucleophiles, based on the principles established by Staudinger.

Protocol 2: Reaction of Diphenylthis compound with Water (Hydrolysis)

-

Procedure: Diphenylthis compound is dissolved in a suitable inert solvent (e.g., diethyl ether). An excess of water is added, and the mixture is stirred at room temperature. The reaction is typically exothermic. After completion, the solvent is evaporated, and the resulting solid, diphenylacetic acid, is purified by recrystallization.

Protocol 3: Reaction of Diphenylthis compound with Ethanol (Ethanolysis)

-

Procedure: Diphenylthis compound is dissolved in anhydrous ethanol. The reaction proceeds readily at room temperature. The excess ethanol is removed under reduced pressure, and the product, ethyl diphenylacetate, is purified by distillation or recrystallization.

Protocol 4: Reaction of Diphenylthis compound with Aniline (Aminolysis)

-

Procedure: A solution of aniline in an inert solvent (e.g., benzene) is added to a solution of diphenylthis compound in the same solvent. The reaction is typically rapid and exothermic. The product, diphenylacetamide, often precipitates from the solution and can be isolated by filtration and purified by recrystallization.

The Staudinger [2+2] Cycloaddition

In 1907, Staudinger reported another seminal discovery: the reaction of a this compound with an imine to form a β-lactam. This [2+2] cycloaddition, now known as the Staudinger synthesis, became a cornerstone of synthetic organic chemistry, particularly for the synthesis of penicillin and other β-lactam antibiotics.

Mechanism of the Staudinger Cycloaddition

The reaction is believed to proceed through a two-step mechanism involving a zwitterionic intermediate. The nucleophilic nitrogen of the imine attacks the electrophilic central carbon of the this compound, forming the intermediate, which then undergoes conrotatory ring closure to yield the β-lactam.

Caption: Mechanism of the Staudinger this compound-Imine Cycloaddition.

Conclusion

Hermann Staudinger's discovery of ketenes in 1905 fundamentally altered the landscape of organic chemistry. His initial synthesis of diphenylthis compound and the subsequent exploration of its reactivity opened the door to a vast and rich field of study. The principles established in his early work, from the synthesis via dehalogenation to the characteristic reactions with nucleophiles and the development of the [2+2] cycloaddition, remain integral to modern organic synthesis. This technical guide serves as a detailed resource for understanding the core experimental and conceptual framework of Staudinger's seminal discovery, providing valuable insights for contemporary researchers in chemistry and drug development.

References

- 1. Diphenylthis compound - Wikipedia [en.wikipedia.org]

- 2. Full text of "Repertorium der technischen journal-literatur" [archive.org]

- 3. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Diphenylthis compound | 525-06-4 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Cumulated Double Bond: A Technical Guide to the Fundamental Reactivity of Ketenes for Researchers and Drug Development Professionals

An in-depth exploration of the unique electronic structure of ketenes and its profound influence on their reactivity, providing a guide for the strategic application of these versatile intermediates in chemical synthesis.

Introduction

Ketenes, organic compounds characterized by the R₂C=C=O functional group, are highly reactive and versatile intermediates in organic synthesis.[1][2] First studied systematically by Hermann Staudinger in 1905, their unique cumulated double bond system imparts a distinct electronic character, making them potent electrophiles and participants in a variety of pericyclic and nucleophilic reactions.[1] Although their inherent instability often necessitates in-situ generation, the synthetic utility of ketenes is vast, particularly in the construction of four-membered rings like β-lactams, which form the core of many life-saving antibiotics.[3][4] This guide provides a comprehensive overview of the fundamental reactivity of ketenes, focusing on their electronic structure, common synthetic transformations, and practical experimental considerations for their use in research and drug development.

The Electronic Heart of Reactivity: Structure and Bonding

The remarkable reactivity of ketenes stems directly from their unique electronic structure.[5] The central carbon atom is sp-hybridized, while the terminal carbon is sp²-hybridized, resulting in a linear C=C=O geometry.[1] The two π-systems of the cumulated double bonds are orthogonal to each other.

The highest occupied molecular orbital (HOMO) is a π-orbital associated with the C=C bond, with the largest coefficient on the terminal β-carbon (Cβ). The lowest unoccupied molecular orbital (LUMO) is a π* orbital primarily located in the plane of the C=O bond, with a large coefficient on the central, sp-hybridized α-carbon (Cα).[5]

This electronic arrangement leads to a polarized structure with significant electrophilicity at the Cα carbon.[1] Resonance structures illustrate this charge distribution, with a significant contribution from a form bearing a positive charge on Cα and a negative charge on the oxygen atom. Consequently, nucleophiles readily attack the Cα carbon.[5]

Generation of Ketenes: In Situ Strategies

Due to their high reactivity and tendency to dimerize or polymerize, most ketenes are generated in situ for immediate consumption in a subsequent reaction.[1][6] Several reliable methods are employed for their laboratory-scale and industrial synthesis.

1. Dehydrohalogenation of Acyl Chlorides: This is a widely used laboratory method involving the treatment of an acyl chloride with a tertiary amine base, such as triethylamine. The base abstracts an α-proton, leading to the elimination of HCl and the formation of the this compound.[7]

2. Wolff Rearrangement: This reaction provides a versatile route to ketenes from α-diazoketones.[8][9] The rearrangement can be induced thermally, photochemically, or through catalysis with metal salts, most commonly silver(I) oxide.[8][10][11] The reaction proceeds with the loss of dinitrogen and a 1,2-migration of the group attached to the carbonyl carbon to the adjacent carbon, forming the this compound intermediate.[9]

3. Pyrolysis of Acetic Anhydride or Acetone: On an industrial scale, and for some laboratory preparations, this compound itself (ethenone) is produced by the pyrolysis of acetic anhydride or acetone at high temperatures (around 700 °C).[12][13][14]

Key Reactions of Ketenes

The electrophilic nature of the central carbon and the presence of the C=C double bond dictate the primary modes of this compound reactivity: nucleophilic addition and [2+2] cycloaddition reactions.

[2+2] Cycloaddition Reactions: The Staudinger Reaction

The most prominent reaction of ketenes is the [2+2] cycloaddition with imines, known as the Staudinger synthesis, which provides a direct and versatile route to β-lactams.[3][15] This reaction is of paramount importance in medicinal chemistry, as the β-lactam ring is the core structural motif of penicillin and cephalosporin antibiotics.[3]

The mechanism of the Staudinger reaction is generally considered to be a two-step process.[6] It begins with the nucleophilic attack of the imine nitrogen on the electrophilic central carbon of the this compound, forming a zwitterionic intermediate.[15] This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring.[13]

The stereochemical outcome of the Staudinger reaction can be complex and is influenced by several factors, including the substituents on both the this compound and the imine, as well as the reaction temperature.[3][13] Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[3] Electron-donating groups on the this compound and electron-withdrawing groups on the imine typically promote the formation of cis-β-lactams.[15]

Table 1: Diastereoselectivity in the Staudinger Reaction of Ketenes and Imines

| This compound (R¹R²C=C=O) | Imine (R³CH=NR⁴) | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| Ph(H)C=C=O | PhCH=NPh | Toluene | 80 | >95:5 | 85 | [16] |

| MeO(H)C=C=O | PhCH=N-p-anisyl | CH₂Cl₂ | 0 | >98:2 | 90 | [16] |

| PhthN(H)C=C=O | PhCH=N-benzyl | CH₂Cl₂ | 0 | 95:5 | 88 | [16] |

| (S)-Ph(Oxazolidinone)C=C=O | PhCH=N-benzyl | CH₂Cl₂ | -78 | 97:3 | 80-90 | [16] |

| Me(Et)C=C=O | N-tosylbenzaldimine | Toluene | 25 | 8:1 | 98 | [16] |

Note: PhthN = Phthalimido

Nucleophilic Addition Reactions

Ketenes readily react with a wide range of nucleophiles at the electrophilic central carbon. These reactions are typically fast and high-yielding, providing straightforward access to a variety of carboxylic acid derivatives.

-

With Alcohols: Ketenes react with alcohols to form esters.[17]

-

With Water: Hydrolysis of ketenes yields carboxylic acids.

-

With Amines: Ketenes react with primary and secondary amines to produce amides.

-

With Carboxylic Acids: Ketenes can acylate carboxylic acids to form anhydrides. The reaction of this compound with acetic acid to produce acetic anhydride is a major industrial process.[13]

Table 2: Yields for Nucleophilic Addition to Ketenes

| This compound | Nucleophile | Product | Conditions | Yield (%) | Reference |

| H₂C=C=O | Acetic Acid | Acetic Anhydride | Gas phase, 700-750°C | High | [13] |

| (CH₃)₂C=C=O | Ethanol | Ethyl isobutyrate | Diethyl ether, 25°C | Quantitative | [17] |

| Ph₂C=C=O | Aniline | N,2,2-triphenylacetamide | Benzene, rt | >95 | [18] |

| H₂C=C=O | Methanol | Methyl acetate | Gas phase | - | [19] |

Experimental Protocols

Safety Precaution: Ketenes are highly reactive and toxic substances.[11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.[20] Special care should be taken to avoid inhalation of this compound gas.[11]

General Workflow for In-Situ this compound Generation and Reaction

Protocol 1: Staudinger Reaction of Diphenylthis compound and N-Benzylideneaniline

Objective: To synthesize 1,3,3,4-tetraphenylazetidin-2-one via a [2+2] cycloaddition.

Materials:

-

Diphenylacetyl chloride

-

Triethylamine (freshly distilled)

-

N-Benzylideneaniline

-

Anhydrous toluene

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve N-benzylideneaniline (1.0 eq) in anhydrous toluene.

-

In the dropping funnel, prepare a solution of diphenylacetyl chloride (1.05 eq) and triethylamine (1.1 eq) in anhydrous toluene.

-

Heat the solution of N-benzylideneaniline to reflux.

-

Add the solution from the dropping funnel dropwise to the refluxing solution over 30 minutes. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

-

Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 1,3,3,4-tetraphenylazetidin-2-one.

-

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum will show a characteristic β-lactam carbonyl stretch around 1750-1780 cm⁻¹. The coupling constants between the C3 and C4 protons in the ¹H NMR spectrum can be used to determine the stereochemistry (J_cis > J_trans).[3]

Protocol 2: Wolff Rearrangement of a Diazoketone Catalyzed by Silver(I) Oxide

Objective: To generate a this compound from an α-diazoketone and trap it with an alcohol to form an ester.

Materials:

-

α-Diazoketone (e.g., 1-diazo-3,3-dimethyl-2-butanone)

-

Silver(I) oxide (Ag₂O)

-

Anhydrous methanol

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the α-diazoketone (1.0 eq) in anhydrous methanol.

-

In a separate flask, prepare a suspension of freshly prepared silver(I) oxide (0.1 eq) in anhydrous diethyl ether.

-

With vigorous stirring, add the suspension of silver(I) oxide to the solution of the diazoketone at room temperature.

-

A vigorous evolution of nitrogen gas should be observed. The reaction is typically complete within 30 minutes to a few hours. Monitor the disappearance of the diazoketone by TLC or IR spectroscopy (disappearance of the characteristic diazo stretch around 2100 cm⁻¹).

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting ester by column chromatography on silica gel.

Conclusion

The cumulated double bonds of ketenes bestow upon them a unique and powerful reactivity that has been harnessed for a wide array of synthetic transformations. Their pronounced electrophilicity at the central carbon atom makes them excellent partners for nucleophilic additions and [2+2] cycloadditions, most notably the Staudinger synthesis of β-lactams. While their inherent instability requires careful handling and in-situ generation, the development of reliable synthetic protocols has solidified their role as indispensable intermediates in modern organic synthesis. For researchers in drug development and other areas of chemical science, a thorough understanding of the fundamental principles governing this compound reactivity is essential for the design of novel synthetic strategies and the construction of complex molecular architectures.

References

- 1. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Staudinger Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. allen.in [allen.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 14. quora.com [quora.com]

- 15. research.arizona.edu [research.arizona.edu]

- 16. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics and mechanism of the addition of alcohols to ketenes in diethyl ether solution in the presence of boron trifluoride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ketenes in the Induction of the Methanol‐to‐Olefins Process - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemicals.co.uk [chemicals.co.uk]

An In-depth Technical Guide to the Photoisomerization of Ketene and its Tautomer, Ethynol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photoisomerization of ketene (H₂C=C=O) and its high-energy tautomer, ethynol (HC≡COH). The reversible photochemical transformation between these two C₂H₂O isomers is a subject of significant interest in fields ranging from interstellar chemistry to fundamental reaction dynamics. This document details the experimental protocols for inducing and observing this isomerization, presents key quantitative data, and elucidates the underlying reaction mechanisms. Particular focus is given to the matrix isolation techniques required to stabilize the otherwise transient ethynol molecule.

Introduction

This compound and ethynol are tautomers, with this compound being the significantly more stable isomer.[1] Theoretical calculations have shown ethynol to be approximately 150.9 kJ/mol higher in energy than this compound.[1] The interconversion between these two species is thermally inaccessible under normal conditions. However, photochemical pathways allow for the reversible isomerization, a process that has been elegantly demonstrated in low-temperature inert gas matrices.[1][2]

The study of this photoisomerization provides valuable insights into tautomeric equilibria, the photochemistry of cumulenes and ynols, and the potential reaction pathways of these species in diverse environments, including interstellar ice analogs.[1] This guide will serve as a technical resource for researchers seeking to understand and potentially utilize this photochemical system.

Quantitative Data

The photoisomerization of this compound to ethynol and the reverse reaction have been characterized spectroscopically. The following tables summarize the key quantitative data obtained from matrix isolation experiments.

Table 1: Vibrational Frequencies of Ethynol in a Solid Argon Matrix

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| OH stretch | 3501.3 | Strong | [3] |

| CH stretch | 3339.6 | Medium | [3] |

| C≡C stretch | 2198.3 | Very Strong | [3] |

| COH bend | 1232.1 | Medium | [3] |

| C-O stretch | 1072.1 | Medium | [3] |

| Bend | 599 | Tentative | [3] |

| Bend | 523 | Tentative | [3] |

| Bend | 383 | Tentative | [3] |

| Bend | 346 | Tentative | [3] |

Table 2: Wavelength Dependence of the this compound-Ethynol Photoisomerization

| Reaction | Wavelength (λ) | Outcome | Reference |

| This compound → Ethynol | 308 nm | Formation of ethynol | [2] |

| Ethynol → this compound | > 360 nm | Isomerization back to this compound | [2] |

| Ethynol → Decomposition Products | < 254 nm | Decomposition of ethynol | [2] |

Note: Specific quantum yields for these processes have not been reported in the reviewed literature.

Experimental Protocols

The study of the this compound-ethynol photoisomerization relies heavily on the matrix isolation technique, which allows for the trapping and spectroscopic characterization of the highly reactive ethynol tautomer at cryogenic temperatures.

Generation of Matrix-Isolated this compound

-

Precursor: this compound is typically generated in the gas phase via pyrolysis of a suitable precursor, such as acetic anhydride.

-

Pyrolysis: The precursor is passed through a heated quartz tube. For acetic anhydride, a temperature of approximately 800 K is effective for producing this compound while minimizing the formation of complexes.

-

Matrix Deposition: The gaseous this compound is co-deposited with a large excess of an inert gas, typically argon (Ar), onto a cryogenic window (e.g., CsI) maintained at a temperature of around 10-14 K. A typical matrix ratio is 1:1000 (this compound:argon) to ensure proper isolation of the this compound molecules.

-

Spectroscopic Characterization: The matrix-isolated this compound is then characterized using Fourier-transform infrared (FTIR) spectroscopy.

Photoisomerization of this compound to Ethynol

-

Irradiation Source: A UV light source is used to irradiate the matrix-isolated this compound. An excimer laser operating at 308 nm (XeCl) is a suitable source for the conversion of this compound to ethynol.[2]

-

Irradiation Procedure: The matrix is irradiated for a specific duration, and the progress of the reaction is monitored by periodically acquiring FTIR spectra. The appearance of the characteristic vibrational bands of ethynol (see Table 1) and the corresponding decrease in the this compound absorption bands indicate successful isomerization.

Reverse Isomerization of Ethynol to this compound

-

Irradiation Source: A different wavelength of light is required for the reverse reaction. Irradiation with light of wavelengths longer than 360 nm, which can be achieved using a filtered mercury arc lamp, induces the isomerization of ethynol back to this compound.[2]

-

Monitoring the Reaction: The conversion is monitored by observing the disappearance of the ethynol vibrational bands and the reappearance of the this compound bands in the FTIR spectrum.

Reaction Pathways and Mechanisms

The photoisomerization between this compound and ethynol is a reversible process that can be controlled by the wavelength of the irradiating light. Computational studies of the C₂H₂O potential energy surface suggest the involvement of other isomers, such as oxirene, as potential intermediates or transition states in the isomerization process.[1][4]

This compound to Ethynol Isomerization

Irradiation of this compound with UV light (e.g., 308 nm) excites the molecule to a higher electronic state. From this excited state, it can relax to the potential energy surface of the less stable ethynol tautomer. The inert matrix environment plays a crucial role in dissipating excess energy and trapping the ethynol molecule.

Ethynol to this compound Isomerization